N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediate, followed by the formation of the thiadiazole ring through cyclization reactions. The final step involves the coupling of the thiadiazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy and methylsulfanyl groups on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses a thiadiazole ring, which is relatively rare and contributes to its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C23H24N4O3S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C23H24N4O3S2/c1-4-14-7-5-6-8-18(14)27-13-15(11-20(27)28)22-25-26-23(32-22)24-21(29)17-10-9-16(31-3)12-19(17)30-2/h5-10,12,15H,4,11,13H2,1-3H3,(H,24,26,29) |
InChI Key |
KWCMLKVKHCEJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)SC)OC |
Origin of Product |
United States |
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